2'-デオキシシチジン5'-トリホスフェート

概要

説明

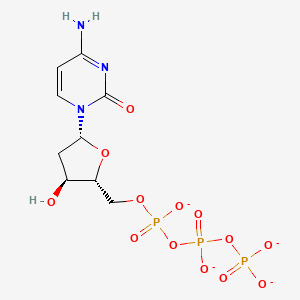

デオキシシチジン三リン酸は、ピリミジン塩基であるシトシンを含むヌクレオシド三リン酸です。DNAポリメラーゼ酵素の基質として働き、DNA合成において重要な役割を果たしています。 デオキシシチジン三リン酸の三リン酸基は、高エネルギーの無水リン酸結合を含み、加水分解時にエネルギーを放出し、新たに合成されたDNA鎖へのデオキシシチジンの組み込みを促進します .

科学的研究の応用

デオキシシチジン三リン酸は、さまざまな科学研究分野で広く使用されています。

作用機序

デオキシシチジン三リン酸は、DNA合成中のDNAポリメラーゼ酵素の基質として機能することで、その効果を発揮します。三リン酸基の高エネルギーの無水リン酸結合が加水分解されてエネルギーが放出され、デオキシシチジンが成長中のDNA鎖に組み込まれる推進力となります。 このプロセスは、DNA複製と修復に不可欠です .

類似化合物:

- デオキシアデノシン三リン酸

- デオキシグアノシン三リン酸

- デオキシチミジン三リン酸

比較: デオキシシチジン三リン酸は、ピリミジン塩基であるシトシンを含むため、ヌクレオシド三リン酸の中で独特です。 デオキシアデノシン三リン酸、デオキシグアノシン三リン酸、デオキシチミジン三リン酸は、プリンまたはピリミジン塩基を含みますが、デオキシシチジン三リン酸はDNA合成中に特異的にグアニンと対合し、遺伝暗号の忠実性を確保します .

生化学分析

Biochemical Properties

2’-dCTP plays a significant role in biochemical reactions. It is synthesized either by the de novo pathway or from the multiple phosphorylation steps of cytidine . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used by DNA polymerases or reverse transcriptases to synthesize DNA . It also acts as an allosteric regulator of deoxycytidylate (dCMP) deaminase .

Cellular Effects

The effects of 2’-dCTP on various types of cells and cellular processes are profound. It influences cell function by being incorporated into the DNA during replication . This incorporation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can lead to changes in gene expression by altering the DNA sequence.

Molecular Mechanism

The molecular mechanism of 2’-dCTP involves its incorporation into a newly synthesized strand of DNA by DNA polymerase enzymes . This process is driven by the energy liberated when the high-energy phosphoanhydride bonds in the triphosphate group of 2’-dCTP are hydrolyzed . The incorporation of 2’-dCTP into DNA can lead to changes in gene expression and can influence the activity of various enzymes and proteins.

Metabolic Pathways

2’-dCTP is involved in several metabolic pathways. It is synthesized either by the de novo pathway or from the multiple phosphorylation steps of cytidine . After its synthesis, 2’-dCTP can be deaminated to deoxyuridine monophosphate (dUMP), which can be converted to deoxythymidine triphosphate (dTTP) .

準備方法

合成経路と反応条件: デオキシシチジン三リン酸は、酵素的または化学的に合成することができます。酵素合成には、細胞表面にヌクレオチドキナーゼを発現した組換え大腸菌を使用します。 これらの細菌は、シチジン-5′-三リン酸からデオキシシチジン-5′-三リン酸への変換を高効率で触媒します . 化学合成では、通常、ピリジンまたはジメチルホルムアミドなどの有機溶媒中で、オキシ塩化リンを使用してヌクレオシドをリン酸化します .

工業生産方法: デオキシシチジン三リン酸の工業生産では、化学的方法に比べて効率が高く、環境への影響が小さいことから、酵素的方法が頻繁に採用されています。 このプロセスでは、デオキシヌクレオシドモノリン酸からデオキシヌクレオシド二リン酸、そして最終的にデオキシヌクレオシド三リン酸への、2段階の酵素的リン酸化反応を行います .

化学反応の分析

反応の種類: デオキシシチジン三リン酸は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

加水分解: 通常、生理的pHと温度の、水溶液中で起こります。

主要な生成物:

加水分解: デオキシシチジンモノリン酸とピロリン酸を生成します.

脱アミノ化: デオキシウリジン三リン酸を生成します.

類似化合物との比較

- Deoxyadenosine triphosphate

- Deoxyguanosine triphosphate

- Deoxythymidine triphosphate

Comparison: Deoxycytidine triphosphate is unique among nucleoside triphosphates due to its pyrimidine base cytosine. While deoxyadenosine triphosphate, deoxyguanosine triphosphate, and deoxythymidine triphosphate contain purine or pyrimidine bases, deoxycytidine triphosphate specifically pairs with guanine during DNA synthesis, ensuring the fidelity of the genetic code .

生物活性

2'-Deoxycytidine-5'-triphosphate (dCTP) is a nucleotide that plays a crucial role in DNA synthesis and repair processes. Its biological activity is significant in various cellular functions, particularly in the context of nucleic acid metabolism, cell proliferation, and potential therapeutic applications.

Chemical Structure and Properties

dCTP is a nucleoside triphosphate composed of:

- Base : Cytosine

- Sugar : 2'-Deoxyribose

- Phosphate groups : Three phosphate groups attached to the 5' carbon of the sugar.

The molecular formula for dCTP is .

1. Role in DNA Synthesis

dCTP serves as a substrate for DNA polymerases during DNA replication and repair. It is incorporated into the growing DNA strand, providing the cytosine base necessary for proper nucleotide pairing.

2. Regulation of Cellular Processes

dCTP levels are tightly regulated within the cell. Variations in dCTP concentration can influence:

- DNA replication fidelity : Adequate levels ensure accurate base pairing.

- Cell cycle progression : dCTP is essential for the S phase of the cell cycle where DNA synthesis occurs.

Antileukemic Activity

A study demonstrated that 5-Aza-2'-deoxycytidine (Aza-dC), a derivative of dCTP, exhibits significant antileukemic properties. When combined with Amsacrine, it showed major antileukemic effects in patients who had not previously received treatment . This highlights the potential of dCTP analogs in cancer therapy.

Uptake and Metabolism

Research on 2',2'-difluoro-2'-deoxycytidine (dFdCyd) and its triphosphate form (dFdCTP) indicated that enhanced expression of deoxycytidine kinase (dCK) in tumor xenografts resulted in increased accumulation of dFdCTP, leading to improved cytotoxic effects against tumors . This suggests that manipulating dCTP metabolism may enhance therapeutic efficacy.

Comparative Analysis of Related Compounds

| Compound Name | Structural Feature | Unique Property |

|---|---|---|

| 5-Aza-2'-deoxycytidine-5'-triphosphate | Nitrogen substitution at position 5 | Functions as an epigenetic modifier and inhibits DNA methylation |

| Cytosine Arabinoside | Arabinose sugar instead of ribose | Primarily acts as an antimetabolite |

| 5-Methylcytosine | Methyl group at position 5 | Stabilizes gene expression |

The unique properties of these compounds underline the diverse biological activities associated with modifications to the dCTP structure .

The mechanism by which dCTP exerts its biological effects involves:

- Incorporation into DNA : Serving as a building block for DNA synthesis.

- Regulation of enzymes : Influencing enzymes involved in nucleotide metabolism and DNA repair pathways.

特性

IUPAC Name |

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O13P3/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWHQCVHVJXOKC-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942755 | |

| Record name | 2′-Deoxycytidine 5′-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dCTP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2056-98-6 | |

| Record name | dCTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxycytidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002056986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxycytidine 5'-triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2′-Deoxycytidine 5′-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | dCTP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。